![molecular formula C7H3BrF4O B1415582 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol CAS No. 1807005-89-5](/img/structure/B1415582.png)
3-Bromo-2-fluoro-5-(trifluoromethyl)phenol
Overview
Description
3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol typically involves the introduction of bromine, fluorine, and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine, fluorine, and trifluoromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Hydroxy derivatives or dehalogenated compounds.
Scientific Research Applications
3-Bromo-2-fluoro-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity for certain targets, leading to potent biological activities.
Comparison with Similar Compounds
- 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2-Fluoro-5-(trifluoromethyl)phenol
Comparison: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the phenol ring. This arrangement imparts distinct chemical and physical properties, such as increased acidity and reactivity, compared to similar compounds. The presence of the trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.
Biological Activity
3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its empirical formula and a molecular weight of approximately 241.01 g/mol. Its structure includes a phenolic ring with various substituents that significantly influence its chemical reactivity and biological interactions. The presence of the trifluoromethyl group (CF₃) enhances the compound's lipophilicity, which is crucial for biological activity.
Key Physical Properties:
- Density: ~1.8 g/cm³
- Boiling Point: ~223.6 °C
- Flash Point: ~89 °C
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, particularly through its interaction with DNA and inhibition of specific enzymes.
Interaction with DNA
Studies have shown that this compound can bind to Salmon sperm DNA, suggesting potential applications in molecular biology and biochemistry. The binding affinity indicates that it may influence biochemical pathways, possibly affecting gene expression or replication processes.
Enzyme Inhibition
The compound has also been evaluated for its urease inhibition properties, which can have implications in treating conditions like kidney stones and certain infections. Additionally, it exhibits antioxidant activity, which is valuable in combating oxidative stress-related diseases.
Case Studies
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Urease Inhibition:
- A study demonstrated that derivatives of this compound effectively inhibited urease activity, providing insights into their potential therapeutic uses in urological conditions.
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Antioxidant Activity:
- Research highlighted the antioxidant properties of the compound, indicating its potential role in protecting cells from oxidative damage. This activity is particularly relevant in the context of diseases like cancer and neurodegenerative disorders.
Comparative Analysis with Similar Compounds
To understand the significance of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Formula | Unique Features |
---|---|---|
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol | C7H4BrF3O | Bromine at the para position alters reactivity |
2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | Lacks bromine; focuses on fluorinated properties |
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | C7H4ClF3O | Chlorine substitution affects solubility and stability |
The unique combination of halogen substituents in this compound influences its reactivity and biological activity compared to these analogs.
Properties
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXDUOBPGXWJPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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